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molecular formula C12H14O4 B8454296 Methyl 3-(2,4-dimethoxyphenyl)prop-2-enoate CAS No. 84385-10-4

Methyl 3-(2,4-dimethoxyphenyl)prop-2-enoate

Cat. No. B8454296
M. Wt: 222.24 g/mol
InChI Key: OPFJHFOFMZFPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124478

Procedure details

113.8 g of methyl 2,4-dimethoxycinnamate are dissolved in 1.5 1 of methanol while heating and are hydrogenated on 5 g of catalyst (10% Pd/C). The catalyst is removed by filtration and the filtrate is concentrated. 113 g of an oil remain and are immediately used in the subsequent Friedel-Crafts acylation.
Quantity
113.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:4]=1[CH:5]=[CH:6][C:7]([O:9][CH3:10])=[O:8]>CO>[CH3:1][O:2][C:3]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:4]=1[CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
113.8 g
Type
reactant
Smiles
COC1=C(C=CC(=O)OC)C=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
catalyst
Quantity
5 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)OC)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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